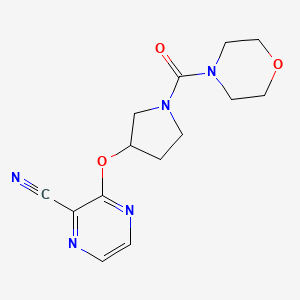
3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Studies and Chemical Analysis
Research on similar quinazoline derivatives has explored their spectroscopic characteristics, molecular geometry, and electronic properties. For instance, the study of 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione demonstrated the use of vibrational spectroscopy (FT-IR and FT-Raman) and density functional methods to analyze molecular vibrations, hyperpolarizability, and electronic transitions within the molecule (Sebastian et al., 2015). Such studies highlight the importance of quinazoline derivatives in understanding molecular properties that are crucial in the development of chemotherapeutic agents.
Synthesis and Biological Activity
Quinazoline and oxadiazole derivatives have been synthesized and evaluated for their biological activities, including cytotoxic properties against various cancer cell lines. For example, the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties was investigated for antitumor activity, demonstrating the potential of these compounds in cancer research (Maftei et al., 2013).
Environmental and Synthetic Chemistry
Research on related compounds also includes environmentally friendly synthesis methods and the exploration of chemical reactivity. For example, L-Proline-catalyzed sequential four-component protocols have been developed for synthesizing complex heterocyclic compounds, demonstrating the potential for green chemistry applications (Rajesh et al., 2011).
Neuropharmacology
Some studies have explored the neuropharmacological potential of quinazoline derivatives, highlighting their ability to act as selective antagonists for specific receptors, which could be relevant for developing new treatments for neurological disorders (Colotta et al., 2004).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, followed by their coupling to form the final product.", "Starting Materials": [ "3-nitrobenzoic acid", "m-toluidine", "ethyl 2-bromoacetate", "2-amino-4-phenylquinazoline", "sodium hydride", "triethylamine", "thionyl chloride", "sodium azide", "copper(I) iodide", "sodium ascorbate", "acetic acid", "sodium hydroxide", "acetic anhydride", "methyl iodide", "sodium methoxide", "palladium on carbon", "3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "1,3-dicyclohexylcarbodiimide", "triethylamine", "dichloromethane", "diethyl ether", "methanol", "water" ], "Reaction": [ "Synthesis of ethyl 2-(3-nitrobenzoyl)acetate from 3-nitrobenzoic acid and ethyl 2-bromoacetate using sodium hydride and triethylamine as catalysts", "Reduction of ethyl 2-(3-nitrobenzoyl)acetate to ethyl 2-(3-aminobenzoyl)acetate using palladium on carbon as a catalyst", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid from m-toluidine, thionyl chloride, and sodium azide", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-methanol from 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid and sodium methoxide", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-methyl iodide from 3-(m-tolyl)-1,2,4-oxadiazole-5-methanol and methyl iodide", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-ylmethylamine from 3-(m-tolyl)-1,2,4-oxadiazole-5-methyl iodide and sodium azide using copper(I) iodide and sodium ascorbate as catalysts", "Synthesis of 3-phenethyl-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 2-amino-4-phenylquinazoline, 3-(m-tolyl)-1,2,4-oxadiazole-5-ylmethylamine, acetic anhydride, and N,N-diisopropylethylamine using 1,3-dicyclohexylcarbodiimide as a catalyst and dichloromethane as a solvent" ] } | |
Número CAS |
1105249-67-9 |
Nombre del producto |
3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C26H22N4O3 |
Peso molecular |
438.487 |
Nombre IUPAC |
1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-18-8-7-11-20(16-18)24-27-23(33-28-24)17-30-22-13-6-5-12-21(22)25(31)29(26(30)32)15-14-19-9-3-2-4-10-19/h2-13,16H,14-15,17H2,1H3 |
Clave InChI |
LQZBJMPOCWRRKT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



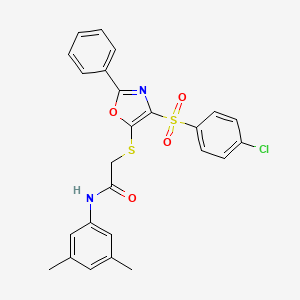
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2930283.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2930284.png)

![2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2930287.png)
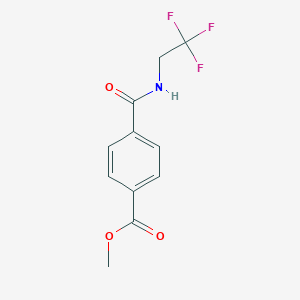
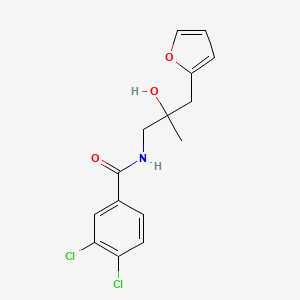
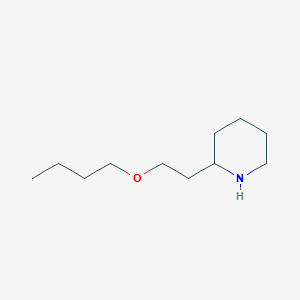
![2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2930296.png)
![2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2930297.png)


